N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound with the molecular formula and a molecular weight of approximately 374.5 g/mol. This compound is classified as an N-phenylacetamide derivative, specifically featuring a thiazole moiety and a methylsulfonyl group, which contribute to its unique chemical properties and potential biological activities. The compound is identified by the CAS number 941883-47-2 and is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology .
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves several key steps:
Each step involves specific reagents and conditions that ensure high yields and purity of the final product, which can be confirmed using techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
The molecular structure of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be described as follows:
The compound's structure can be represented by its canonical SMILES notation: CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)
.
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for further biological evaluation or for developing new derivatives with enhanced properties .
The mechanism of action for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is not fully elucidated but is thought to involve interactions with specific biological targets:
The physical and chemical properties of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide include:
These properties are crucial for determining the compound's behavior in various experimental conditions and its suitability for specific applications in research .
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: